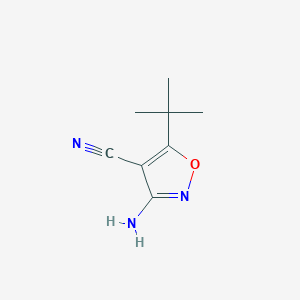
3-Amino-5-(tert-butyl)isoxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(tert-butyl)isoxazole-4-carbonitrile is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(tert-butyl)isoxazole-4-carbonitrile can be achieved through various methods. One common approach involves the cyclization of α,β-acetylenic oximes catalyzed by gold(III) chloride (AuCl₃) under moderate reaction conditions . Another method includes the oxidation of propargylamines to oximes followed by copper(I) chloride (CuCl)-mediated intramolecular cyclization . Additionally, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient one-pot synthesis from substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and cost-effective processes. These methods often utilize readily available starting materials and mild reaction conditions to ensure high yields and purity. The specific industrial processes may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(tert-butyl)isoxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: The amino and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized isoxazole compounds.
Scientific Research Applications
3-Amino-5-(tert-butyl)isoxazole-4-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 3-Amino-5-(tert-butyl)isoxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways vary based on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-tert-butylisoxazole: A closely related compound with similar structural features.
3-Amino-5-tert-butylpyrazole: Another heterocyclic compound with a pyrazole ring instead of an isoxazole ring.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A derivative with additional functional groups that modify its properties.
Uniqueness
3-Amino-5-(tert-butyl)isoxazole-4-carbonitrile is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. The presence of the amino and nitrile groups allows for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-amino-5-tert-butyl-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C8H11N3O/c1-8(2,3)6-5(4-9)7(10)11-12-6/h1-3H3,(H2,10,11) |
InChI Key |
TZCFYCIILRAELF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=NO1)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(1-Benzofuran-2-yl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B15207012.png)

![3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B15207022.png)
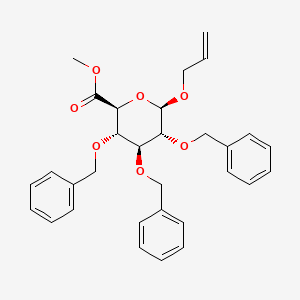
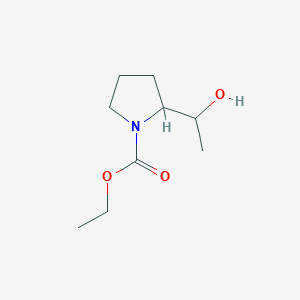
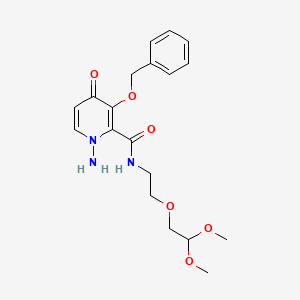

![(1S)-(2'-(Dimethylamino)-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B15207062.png)

![2-(Difluoromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15207072.png)
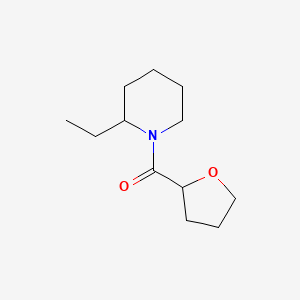

![2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole](/img/structure/B15207088.png)
